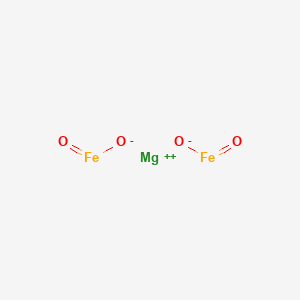

Iron magnesium oxide (Fe2MgO4)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iron Magnesium Oxide (Fe2MgO4) is a complex oxide that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a spinel-type oxide with a cubic crystal structure and a formula unit of Fe2MgO4. This compound is a member of the spinel family of oxides, which includes a wide range of materials with diverse properties. Fe2MgO4 has been the subject of extensive research in recent years, and several synthesis methods have been developed to produce this complex oxide.

作用机制

The mechanism of action of Iron magnesium oxide (Fe2MgO4) is not fully understood, but it is believed to involve the interaction of the oxide with the reactants or pollutants. In catalysis, Iron magnesium oxide (Fe2MgO4) is thought to provide a surface for the reactants to adsorb and react, leading to the formation of the desired products. In energy storage, Iron magnesium oxide (Fe2MgO4) is believed to undergo reversible lithium-ion intercalation and deintercalation, leading to the storage and release of energy. In environmental remediation, Iron magnesium oxide (Fe2MgO4) is thought to adsorb pollutants onto its surface, leading to their removal from the water or air.

生化和生理效应

Iron magnesium oxide (Fe2MgO4) has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as a therapeutic agent. In one study, Iron magnesium oxide (Fe2MgO4) nanoparticles were shown to exhibit anti-inflammatory activity in vitro, suggesting that they may have potential as a treatment for inflammatory diseases. In another study, Iron magnesium oxide (Fe2MgO4) nanoparticles were shown to have low toxicity in vitro, suggesting that they may be safe for use in biomedical applications.

实验室实验的优点和局限性

Iron magnesium oxide (Fe2MgO4) has several advantages for use in lab experiments, including its stability, ease of synthesis, and potential for use in a wide range of applications. However, there are also some limitations to its use, including its high cost, potential toxicity, and limited availability.

未来方向

There are several future directions for research on Iron magnesium oxide (Fe2MgO4), including the development of new synthesis methods, the investigation of its potential applications in biomedicine, and the exploration of its fundamental properties. One promising area of research is the use of Iron magnesium oxide (Fe2MgO4) in cancer therapy, as some studies have suggested that it may have potential as a therapeutic agent for the treatment of cancer. Another area of research is the investigation of the fundamental properties of Iron magnesium oxide (Fe2MgO4), such as its electronic and magnetic properties, which could lead to new applications in electronics and data storage.

Conclusion:

In conclusion, Iron magnesium oxide (Fe2MgO4) is a complex oxide that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been extensively studied for its potential applications in catalysis, energy storage, and environmental remediation, and has shown promise as a therapeutic agent in biomedicine. While there are still many unanswered questions about the fundamental properties and mechanisms of action of Iron magnesium oxide (Fe2MgO4), its potential for use in a wide range of applications makes it an exciting area of research for scientists and engineers alike.

合成方法

There are several methods to synthesize Iron magnesium oxide (Fe2MgO4), including solid-state reactions, co-precipitation, sol-gel methods, and hydrothermal synthesis. Solid-state reactions involve the mixing of precursor materials in a high-temperature furnace, resulting in the formation of Iron magnesium oxide (Fe2MgO4). Co-precipitation involves the precipitation of metal ions from a solution, followed by the formation of Iron magnesium oxide (Fe2MgO4) through a series of chemical reactions. Sol-gel methods involve the formation of a gel-like material, which is then dried and calcined to produce Iron magnesium oxide (Fe2MgO4). Hydrothermal synthesis involves the reaction of metal precursors in a high-pressure, high-temperature environment to produce Iron magnesium oxide (Fe2MgO4).

科学研究应用

Iron magnesium oxide (Fe2MgO4) has been extensively studied for its potential applications in various fields, including catalysis, energy storage, and environmental remediation. In catalysis, Iron magnesium oxide (Fe2MgO4) has been shown to exhibit excellent catalytic activity in several reactions, such as the oxidation of carbon monoxide and the reduction of nitric oxide. In energy storage, Iron magnesium oxide (Fe2MgO4) has been studied as a potential electrode material for lithium-ion batteries due to its high theoretical capacity and excellent cycling stability. In environmental remediation, Iron magnesium oxide (Fe2MgO4) has been investigated for its ability to remove pollutants from water and air.

属性

CAS 编号 |

12068-86-9 |

|---|---|

产品名称 |

Iron magnesium oxide (Fe2MgO4) |

分子式 |

Fe2MgO4 |

分子量 |

199.99 g/mol |

IUPAC 名称 |

magnesium;oxido(oxo)iron |

InChI |

InChI=1S/2Fe.Mg.4O/q;;+2;;;2*-1 |

InChI 键 |

WJUZJQANVVSKHX-UHFFFAOYSA-N |

SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Mg+2] |

规范 SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Mg+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)